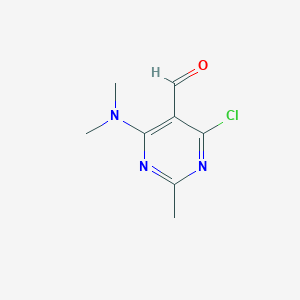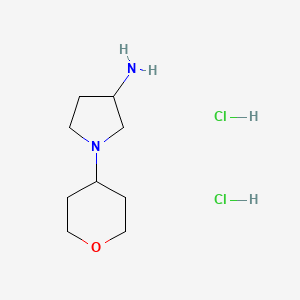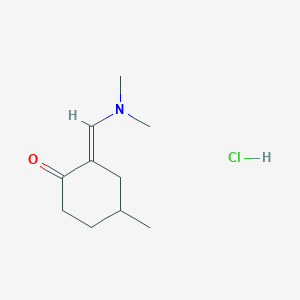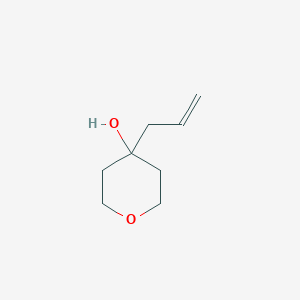
4-allyltetrahydro-2H-pyran-4-ol
Übersicht
Beschreibung
“4-allyltetrahydro-2H-pyran-4-ol” is a chemical compound . It is also known as "tetrahydro-4H-pyran-4-ol" . The molecular formula of this compound is C5H10O2 .
Synthesis Analysis
The synthesis of compounds similar to “4-allyltetrahydro-2H-pyran-4-ol” has been reported in the literature. For instance, Prins cyclization of isoprenol with benzaldehyde as a model aldehyde was performed using montmorillonite K10 as an acid catalyst . Various reaction conditions were used including catalyst modification by mineral acids and calcination .
Molecular Structure Analysis
The molecular structure of “4-allyltetrahydro-2H-pyran-4-ol” can be represented by the formula C5H10O2 . The IUPAC Standard InChI is InChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-allyltetrahydro-2H-pyran-4-ol” include a molecular weight of 102.1317 . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 220.7±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 36.9±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 113.8±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Glycosylation in Organic Synthesis
4-Allyltetrahydro-2H-pyran-4-ol has been utilized in organic synthesis, particularly in glycosylation processes. Kumar et al. (2011) demonstrated its use as a glycosyl donor for selective α-glycosylation, achieving 50-90% yields. This method offers an alternative to traditional unsaturated sugar methodologies, highlighting the compound's versatility in organic synthesis (Kumar et al., 2011).
Photomerocyanine Formation
Aiken et al. (2014) investigated 4-allyltetrahydro-2H-pyran-4-ol in the context of photomerocyanine formation. They found that heating 4-methoxy-1-naphthol with a related compound led to the formation of a novel merocyanine, showcasing its potential in photochemical applications (Aiken et al., 2014).
Prins Cyclization Mechanism
Vyskočilová et al. (2016) explored the role of 4-allyltetrahydro-2H-pyran-4-ol in Prins cyclization. They investigated the effects of catalyst type and water addition on its preparation, providing insight into its synthesis and potential applications in chemical intermediates (Vyskočilová et al., 2016).
Gas-Phase Elimination Kinetics
Álvarez-Aular et al. (2018) conducted a study on the gas-phase elimination kinetics of related tetrahydropyran compounds. Their findings contribute to understanding the thermal behavior and potential applications of 4-allyltetrahydro-2H-pyran-4-ol in high-temperature environments (Álvarez-Aular et al., 2018).
Synthesis of Dihydropyrans
Maguire and Thomas (1995) demonstrated the use of allyltin trichloride, derived from a compound similar to 4-allyltetrahydro-2H-pyran-4-ol, for the stereoselective synthesis of dihydropyrans. This study highlights the compound's utility in synthesizing complex organic structures (Maguire & Thomas, 1995).
Aqueous Media Synthesis
Brahmachari (2021) discussed the synthesis of 4H-pyrans in aqueous media, relevant to compounds like 4-allyltetrahydro-2H-pyran-4-ol. This green synthetic approach is significant for environmentally friendly chemistry applications (Brahmachari, 2021).
Palladium-Catalyzed Cyclization
Qing and Gao (2000) explored the palladium-catalyzed cyclization of compounds akin to 4-allyltetrahydro-2H-pyran-4-ol. Their work contributes to the understanding of catalytic processes in organic synthesis involving such compounds (Qing & Gao, 2000).
Fluorination in Organic Synthesis
Yadav et al. (2010) employed a compound similar to 4-allyltetrahydro-2H-pyran-4-ol in a synthesis involving fluorination, highlighting its potential in introducing fluorine atoms into organic molecules (Yadav et al., 2010).
Catalysis and Stereochemistry
Shin et al. (2014) used related compounds in the iridium-catalyzed synthesis of pyrans, demonstrating the influence of catalysts on stereochemical outcomes in organic synthesis (Shin et al., 2014).
Wirkmechanismus
Mode of Action
It is known to be used as a solvent in organic synthesis , suggesting that it may interact with various organic compounds to facilitate chemical reactions.
Pharmacokinetics
Its solubility in water and organic solvents like ethanol and ether suggests that it may have good bioavailability, but further studies are needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-allyltetrahydro-2H-pyran-4-ol. It is relatively stable at room temperature but may decompose under high temperatures, exposure to sunlight, or contact with oxygen . Therefore, its storage and handling require appropriate conditions to maintain its stability and efficacy.
Eigenschaften
IUPAC Name |
4-prop-2-enyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-8(9)4-6-10-7-5-8/h2,9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHPHKSSMJAOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-en-1-yl)oxan-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



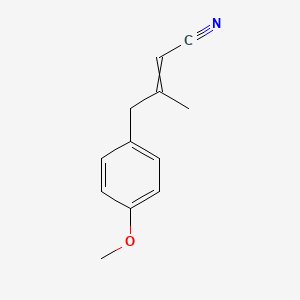
![ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B1459005.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B1459006.png)
![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B1459008.png)
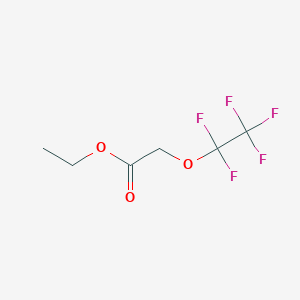

![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B1459014.png)
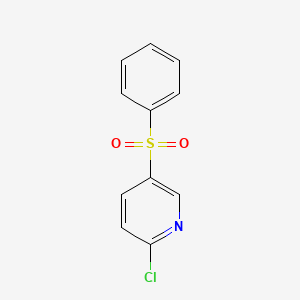
![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1459016.png)


